molecular formula C15H19F3N2O2 B11828419 N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide CAS No. 942473-87-2

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide

Cat. No.: B11828419
CAS No.: 942473-87-2
M. Wt: 316.32 g/mol
InChI Key: RPERVVOWOLYFAX-UHFFFAOYSA-N
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Description

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the benzamide ring and a morpholine-containing propyl side chain. The morpholine moiety enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

CAS No.

942473-87-2

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)13-4-2-12(3-5-13)14(21)19-6-1-7-20-8-10-22-11-9-20/h2-5H,1,6-11H2,(H,19,21)

InChI Key

RPERVVOWOLYFAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide typically involves the reaction of 4-trifluoromethylbenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket .

Comparison with Similar Compounds

Positional Isomer: N-(3-Morpholin-4-yl-propyl)-2-trifluoromethyl-benzamide

The ortho-trifluoromethyl isomer (CAS: 942473-88-3) shares the same molecular formula (C₁₅H₁₉F₃N₂O₂) but differs in the substituent position on the benzamide ring. Key differences include:

  • Hydrogen Bonding : The ortho isomer has a slightly lower hydrogen bond acceptor count (4 vs. 5 in the para isomer) due to steric hindrance from the -CF₃ group .
  • LogP : The ortho isomer exhibits a calculated XlogP of 2.1, indicating higher lipophilicity compared to the para isomer (estimated XlogP ~1.8) .

Table 1: Structural and Physicochemical Comparison

Property Para Isomer (Target) Ortho Isomer
Molecular Weight 316.32 g/mol 316.32 g/mol
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 5 4
XlogP ~1.8 2.1
Topological Polar Surface Area 41.6 Ų 41.6 Ų

Functional Group Variations

  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide (CAS: 1216997-96-4): Replaces the morpholine-propyl side chain with a diazirinyl group. This substitution reduces hydrogen bond donor/acceptor capacity (2 donors, 3 acceptors) and increases electrophilicity, making it more reactive in photoaffinity labeling studies .
  • N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): A benzamide-based HDAC inhibitor with a hydroxamic acid group. Unlike the target compound, HPAPB lacks fluorinated substituents but shows potent antitumor activity (IC₅₀: 100–200 μM) and lower toxicity (LD₅₀: 1.29 g/kg in mice) .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

The morpholine-propyl side chain in the target compound enhances water solubility compared to non-polar analogs like 4-(3-trifluoromethyl-diazirinyl)benzamide. However, HPAPB’s hydroxamic acid group confers superior solubility and cellular permeability, critical for its HDAC inhibitory activity .

Metabolic Stability

The trifluoromethyl group in both para and ortho isomers reduces oxidative metabolism, extending half-life compared to non-fluorinated benzamides. HPAPB, despite lacking fluorine, achieves a moderate half-life (t₁/₂ = 0.592 h in rats) due to rapid renal clearance .

Table 2: Pharmacokinetic Comparison

Compound t₁/₂ (h) LogP Key Application
Target Compound N/A ~1.8 Under investigation
Ortho Isomer N/A 2.1 Preclinical studies
HPAPB 0.592 ~1.5 Antitumor (HDAC inhibition)

Biological Activity

N-(3-Morpholin-4-yl-propyl)-4-trifluoromethyl-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and interaction with various molecular targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a morpholine ring, a trifluoromethyl group, and a benzamide structure. Its molecular formula is C15H19F3N2O2C_{15}H_{19}F_3N_2O_2 with a molecular weight of approximately 316.33 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, emphasizing the importance of reaction conditions to maximize yield and minimize byproducts. The general synthetic route includes:

  • Formation of the morpholine ring.
  • Introduction of the trifluoromethyl group.
  • Coupling with the benzamide moiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory properties : Similar compounds have demonstrated efficacy in reducing inflammation markers.
  • Analgesic effects : The compound may interact with pain pathways, offering potential for pain management therapies.
  • Anticancer activity : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. Interaction studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to characterize binding affinities. These studies are crucial for elucidating the compound's mechanism of action.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals unique features of this compound:

Compound NameStructure CharacteristicsUnique Features
N-(3-Morpholin-4-yl-propyl)benzamideContains morpholine and benzamide groupsLacks trifluoromethyl group
2,4-Dimethoxy-N-(3-morpholinopropyl)benzamideIncludes methoxy groupsExhibits antioxidant properties
N-(3-Fluoro-4-{6-methyloxy}-7-[3-morpholin-4-ylpropyl]quinoline)Contains quinoline structurePotential anticancer activity

The trifluoromethyl group significantly enhances lipophilicity and metabolic stability compared to other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific cancer cell lines, suggesting potential as an anticancer agent.
  • In Vivo Models : Animal studies have shown that it can reduce inflammation in models of arthritis, indicating its therapeutic potential in inflammatory diseases .
  • Binding Affinity Studies : Using fluorescence spectroscopy, researchers found that this compound binds effectively to certain protein targets involved in disease pathways, enhancing its profile as a drug candidate.

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